molecular formula C7H9BrN2 B2591345 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine CAS No. 1519225-95-6

2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No.: B2591345
CAS No.: 1519225-95-6
M. Wt: 201.067
InChI Key: RIUIZRCFHHTARZ-UHFFFAOYSA-N
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Description

“2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 1519225-95-6 . It has a molecular weight of 201.07 . The compound is typically stored at temperatures between 2-8°C . It appears as a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of a similar compound, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide, was accomplished in six steps from commercially available 2-amino pyrimidine . The condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux led to the generation of hydrazone derivatives . Another synthesis method involves the use of 2-bromoacetophenone or 3-(bromoacetyl)pyridine hydrobromide, K2CO3, and DMF .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H9BrN2/c8-6-5-10-4-2-1-3-7(10)9-6/h5H,1-4H2 . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 201.07 and is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Conformationally Constrained Inhibitors

One application involves the synthesis of conformationally constrained 5,6,7, 8-Tetrahydroimidazo[1,5-a]pyridine inhibitors of farnesyltransferase. These compounds are produced through intramolecular cyclization and have shown improved in vivo metabolic stability (Dinsmore et al., 2000).

Antifungal Activity

Another significant application is in the development of antifungal agents. Hydrazide derivatives of tetrahydroimidazo[1,2-a]pyridine have been synthesized and evaluated for their anticandidal activity. One particular derivative demonstrated very strong inhibitory activity against various Candida species, showing potential as a selective antifungal agent with minimal cytotoxicity (Ozdemir et al., 2010).

Enantioselective Hydrogenation

The enantioselective synthesis of tetrahydroimidazo[1,2-a]pyridines via direct hydrogenation using a ruthenium/N-heterocyclic carbene catalyst has been achieved. This method allows for complete regioselectivity, high yields, and good enantiomeric ratios, demonstrating versatility in synthesizing bioactive molecules (Schlepphorst et al., 2018).

Insecticidal Evaluation

A series of tetrahydroimidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their insecticidal activity against pea aphids. The presence of a fluoro group at the 2-position significantly increased activities, suggesting a potential application in pest control (Zhang et al., 2010).

Modulation of Carcinogen Metabolizing Enzymes

Tetrahydronaphthalene derivatives linked to imidazo[1,2-a]pyridine moieties have been investigated for their influence on carcinogen metabolizing enzymes. Some derivatives showed strong induction of epoxide hydrolase and glutathione S-transferases, indicating potential applications in cancer prevention (Hamdy et al., 2010).

Synthesis of Organic Dyes

The synthesis and photophysical investigation of tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols revealed these compounds as a new class of large Stokes shift organic dyes. The emission properties and high quantum yields make them suitable for applications in light-emitting devices (Marchesi et al., 2019).

Safety and Hazards

The safety information for “2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Properties

IUPAC Name

2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c8-6-5-10-4-2-1-3-7(10)9-6/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUIZRCFHHTARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1519225-95-6
Record name 2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine
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